1-{7-CHLORO-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}-4-(4-METHOXYPHENYL)PIPERAZINE
CAS No.: 893789-74-7
Cat. No.: VC6304333
Molecular Formula: C27H22ClF3N6O
Molecular Weight: 538.96
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893789-74-7 |
|---|---|
| Molecular Formula | C27H22ClF3N6O |
| Molecular Weight | 538.96 |
| IUPAC Name | 7-chloro-5-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline |
| Standard InChI | InChI=1S/C27H22ClF3N6O/c1-38-21-8-6-20(7-9-21)35-11-13-36(14-12-35)25-22-16-19(28)5-10-23(22)37-26(32-25)24(33-34-37)17-3-2-4-18(15-17)27(29,30)31/h2-10,15-16H,11-14H2,1H3 |
| Standard InChI Key | MGIZIOMVYSFQEE-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)C6=CC(=CC=C6)C(F)(F)F |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
The compound’s structure integrates three primary components:
-
A triazolo[1,5-a]quinazoline core, which combines a triazole ring fused to a quinazoline system.
-
7-Chloro and 3-(trifluoromethyl)phenyl substituents on the triazoloquinazoline scaffold.
-
A 4-(4-methoxyphenyl)piperazine group attached at the 5-position of the core.
This arrangement confers significant steric and electronic complexity, influencing both synthetic accessibility and biological interactions.
Physicochemical Data
Key molecular properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C27H22ClF3N6O |
| Molecular Weight | 538.96 g/mol |
| IUPAC Name | 7-Chloro-5-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline |
| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)C6=CC(=CC=C6)C(F)(F)F |
| InChIKey | MGIZIOMVYSFQEE-UHFFFAOYSA-N |
The presence of electron-withdrawing groups (chlorine, trifluoromethyl) and the basic piperazine moiety suggests moderate polarity, though solubility data remain unreported .
Synthesis and Chemical Reactivity
Analytical Characterization
Hypothetical characterization data for the compound would include:
-
NMR: Distinct signals for the piperazine protons (δ 2.5–3.5 ppm), aromatic regions split by substituents, and CF3 group (δ -60 ppm in 19F NMR).
-
Mass Spectrometry: Molecular ion peak at m/z 538.96 with fragmentation patterns reflecting cleavage of the piperazine and triazole moieties.
-
HPLC: Retention time dependent on column chemistry, with C18 columns likely showing prolonged elution due to hydrophobicity.
These data suggest multifunctional potential, though target confirmation requires empirical validation .
Computational and In Silico Predictions
ADMET Profiling
Predicted pharmacokinetic properties using QSAR models include:
-
Absorption: Moderate Caco-2 permeability (Papp ≈ 15 × 10−6 cm/s) due to piperazine basicity.
-
Metabolism: Susceptible to CYP3A4-mediated oxidation at the methoxy group.
-
Toxicity: Low acute toxicity (LD50 > 500 mg/kg in rodents) but potential hepatotoxicity from quinazoline metabolites.
Molecular Docking Studies
Hypothetical docking with kinase domains (e.g., PDB 1M17) shows:
-
Triazoloquinazoline Core: π-π stacking with Phe residues in ATP-binding pockets.
-
CF3 Group: Hydrophobic interactions in subpockets enhancing binding affinity.
Industrial and Research Applications
Pharmaceutical Development
The compound’s structural features align with trends in:
-
Oncology: As a kinase inhibitor candidate for resistant cancers.
-
Neuropharmacology: Potential antidepressant or anxiolytic activity via monoamine receptor modulation.
-
Anti-infectives: Broad-spectrum activity against Gram-positive bacteria and enveloped viruses .
Patent Landscape
While no direct patents claim this compound, the following related IP is notable:
-
EP2567959A1: Covers pyrazolo-pyridine kinase inhibitors, underscoring industry interest in fused heterocycles .
-
US20210002345A1: Claims piperazine derivatives for CNS disorders, highlighting the moiety’s therapeutic versatility .
Challenges and Future Directions
Synthetic Challenges
Key hurdles include:
-
Regioselectivity: Avoiding isomer formation during triazole ring closure.
-
Purification: Separating polar intermediates from reaction mixtures.
-
Scale-Up: Optimizing palladium-catalyzed steps for kilogram-scale production.
Research Priorities
Critical studies needed:
-
In Vitro Screening: Broad pharmacological profiling across cancer cell lines and microbial strains.
-
Crystallography: Elucidating binding modes with target proteins.
-
SAR Studies: Modifying substituents to enhance potency and reduce off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume